molecular formula C26H50O6 B1670495 2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate CAS No. 10024-58-5

2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate

Cat. No.: B1670495
CAS No.: 10024-58-5
M. Wt: 458.7 g/mol
InChI Key: KCNIYOMOUYURBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate is an organic compound with the molecular formula C26H50O6. It is a diester formed from the reaction of triethylene glycol and capric acid. This compound is known for its use as a plasticizer and in the production of various polymers. It is a colorless, odorless, and viscous liquid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate is synthesized through esterification. The reaction involves triethylene glycol and capric acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. The reaction mixture is then purified through distillation to obtain pure triethylene glycol dicaprate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of polyvinyl chloride and polystyrene. It is also used as a solvent in various chemical reactions.

    Biology: Employed in the formulation of various biological assays and as a component in cell culture media.

    Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and low toxicity.

    Industry: Used as a corrosion inhibitor and in the production of lubricants and surfactants.

Mechanism of Action

The mechanism of action of triethylene glycol dicaprate involves its interaction with various molecular targets. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs.

Comparison with Similar Compounds

    Triethylene glycol dioctanoate: Similar in structure but with octanoic acid instead of capric acid.

    Diethylene glycol dibutyrate: A shorter glycol chain and different fatty acid.

    Polyethylene glycol diesters: Longer glycol chains and varying fatty acids.

Uniqueness: 2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate is unique due to its specific combination of triethylene glycol and capric acid, which provides a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility in organic solvents and compatibility with biological systems.

Properties

CAS No.

10024-58-5

Molecular Formula

C26H50O6

Molecular Weight

458.7 g/mol

IUPAC Name

2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate

InChI

InChI=1S/C26H50O6/c1-3-5-7-9-11-13-15-17-25(27)31-23-21-29-19-20-30-22-24-32-26(28)18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

KCNIYOMOUYURBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCC

Appearance

Solid powder

10024-58-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Didecanoyltriethylene glycol ester;  Triethylene glycol dicaprate;  1,2-Ethanediylbis(oxy-2,1-ethanediyl) didecanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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